3-(2-Ethylbutanamido)-4-methylbenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

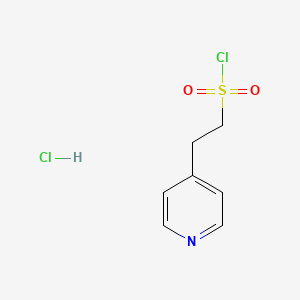

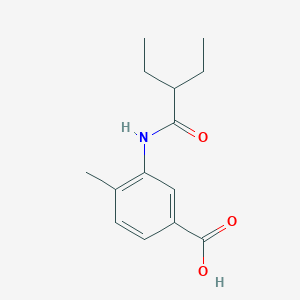

The molecule contains a total of 37 bonds. There are 18 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 secondary amide(s) (aliphatic) and 1 hydroxyl group(s) .Physical And Chemical Properties Analysis

As an amide, this compound shares some general properties with other amides. Amides can be either primary, secondary or tertiary, depending on the number of carbon-containing groups that are attached to them . The amides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .Aplicaciones Científicas De Investigación

Environmental Impact and Behavior of Similar Compounds

Research has shown that compounds structurally related to 3-(2-Ethylbutanamido)-4-methylbenzoic acid, such as parabens (esters of para-hydroxybenzoic acid), are widely used as preservatives in various products. These compounds, due to their ubiquitous use, have been detected in aquatic environments, where they may act as weak endocrine disrupters. Studies indicate that despite wastewater treatments that can effectively remove such compounds, they persist in the environment at low concentrations, particularly in surface water and sediments. This persistence is attributed to the continuous introduction of these compounds into the environment through consumer products. Further, research has suggested that these compounds, containing phenolic hydroxyl groups, can react with free chlorine to form halogenated by-products, which are more stable and may possess different environmental and health impacts than their parent compounds (Haman, Dauchy, Rosin, & Munoz, 2015).

Health and Safety Assessments

Extensive studies have evaluated the health aspects of compounds similar to this compound, particularly methyl paraben. These studies highlight that such compounds are generally considered safe based on their historical use as antimicrobial preservatives in food, drugs, and cosmetics. Methyl paraben, for example, is known for its low toxicity profile and lack of evidence for accumulation in the human body. Despite this, there is ongoing research into the potential endocrine-disrupting effects of these compounds, with some studies suggesting the need for further evaluation to fully understand their health implications (Soni, Taylor, Greenberg, & Burdock, 2002).

Pharmacological and Biological Effects

Gallic acid, a compound that shares a structural resemblance with this compound, has been extensively studied for its anti-inflammatory properties. Research indicates that gallic acid and its derivatives may hold potential for treating various inflammation-related diseases due to their ability to modulate key signaling pathways involved in the inflammatory response. This highlights the broader pharmacological potential of compounds within this chemical class, suggesting areas for further investigation into their therapeutic applications (Bai, Zhang, Tang, Hou, Ai, Chen, Zhang, Wang, & Meng, 2020).

Toxicity and Environmental Impact of Related Ionic Liquids

Research into the toxicity and environmental impact of ionic liquids, such as 1-Ethyl-3-Methylimidazolium Acetate, which share some chemical similarities with this compound, suggests these compounds are relatively safe for industrial applications. However, comprehensive toxicity information is still required to fully assess their safety. This underscores the importance of evaluating the environmental fate and impact of such compounds before their widespread use in technologies and applications (Ostadjoo, Berton, Shamshina, & Rogers, 2018).

Mecanismo De Acción

Target of Action

The primary target of the compound 3-(2-Ethylbutanamido)-4-methylbenzoic acid is Neuraminidase , an enzyme found in Influenza B virus . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating its release from the host cell after replication.

Result of Action

The molecular and cellular effects of the compound’s action would presumably involve a reduction in the spread of the Influenza B virus within the host. By inhibiting neuraminidase, the compound could potentially prevent the release and spread of newly formed viral particles .

Análisis Bioquímico

Biochemical Properties

3-(2-Ethylbutanamido)-4-methylbenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with neuraminidase, an enzyme that catalyzes the removal of terminal sialic acid residues from viral and cellular glycoconjugates . This interaction is crucial for understanding the compound’s potential antiviral properties. Additionally, the compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions with other biomolecules, influencing its biochemical activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Furthermore, it can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. For instance, its interaction with neuraminidase involves binding to the enzyme’s active site, thereby inhibiting its activity . This inhibition can prevent the cleavage of sialic acids, which is essential for viral replication. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of enzyme activity and prolonged changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting viral replication . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other metabolites. For example, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolic transformations can influence the compound’s activity and duration of action. Additionally, the compound’s effects on metabolic flux and metabolite levels can provide insights into its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its pharmacokinetics. The compound can be transported across cell membranes by specific transporters or through passive diffusion . Once inside the cells, it can bind to proteins and other biomolecules, influencing its localization and accumulation. The compound’s distribution within tissues can affect its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes.

Propiedades

IUPAC Name |

3-(2-ethylbutanoylamino)-4-methylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-4-10(5-2)13(16)15-12-8-11(14(17)18)7-6-9(12)3/h6-8,10H,4-5H2,1-3H3,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBTVWHOQDPLFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=C(C=CC(=C1)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60602761 |

Source

|

| Record name | 3-(2-Ethylbutanamido)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-14-7 |

Source

|

| Record name | 3-(2-Ethylbutanamido)-4-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60602761 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Benzyl-2-azaspiro[3.5]nonan-7-one](/img/structure/B1289772.png)